Non-ATP-Competitive Binding Mode: Structural Differentiation from ATP-Site Directed Furan-2-Carboxamides
The furan-2-carboxamide scaffold of the target compound is structurally congruent with a series of non-ATP-competitive MK2 inhibitors. Unlike ATP-competitive furan-2-carboxamide derivatives (e.g., many VEGFR-2 or TNIK inhibitors), these compounds bind to an allosteric pocket outside the ATP-binding site. This was demonstrated for the reference compound MK-25 (a furan-2-carboxamide analog) through biophysical studies including saturation-transfer-difference NMR and 1H/15N-HSQC, which confirmed a unique non-ATP-competitive binding mode [1]. The target compound's side chain—2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl—differs from MK-25’s 5-(4-chlorophenyl)-N-(4-(piperazin-1-yl)phenyl)-N-(pyridin-2-ylmethyl) substitution, placing it in a distinct chemical subspace within this allosteric series. This binding mode cannot be assumed for generic furan-2-carboxamides, which frequently target the ATP site [1].
| Evidence Dimension | Binding mode (ATP-competitive vs. non-ATP-competitive) |
|---|---|
| Target Compound Data | Structurally aligned with non-ATP-competitive furan-2-carboxamide series; exact binding mode not experimentally confirmed for this specific compound |
| Comparator Or Baseline | MK-25 (5-(4-Chlorophenyl)-N-(4-(piperazin-1-yl)phenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide): confirmed non-ATP-competitive MK2 inhibitor via STD-NMR and HSQC [1]; Generic ATP-competitive furan-2-carboxamides (e.g., TNIK inhibitors): bind ATP pocket |
| Quantified Difference | Qualitative mechanistic distinction: allosteric vs. orthosteric inhibition; binding site topology differs entirely |
| Conditions | Biophysical binding mode characterization: STD-NMR, 1H/15N-HSQC with recombinant MK2 protein; comparison of scaffold architecture from the ALIS HTS campaign [1] |
Why This Matters
Procurement for MK2-related research requires verifying that the compound's scaffold preserves the non-ATP-competitive binding architecture, as ATP-competitive furan-2-carboxamides address different targets and produce different pharmacological outcomes.
- [1] Huang, X., et al. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors. ACS Med. Chem. Lett. 2011, 2 (8), 632–637. View Source
